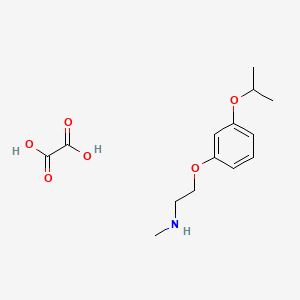
N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine;oxalic acid
概要
説明
N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an ethanamine group substituted with a phenoxy group that is further modified with a propan-2-yloxy group. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine typically involves the following steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 3-hydroxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-propan-2-yloxyphenol.
Alkylation: The 3-propan-2-yloxyphenol is then reacted with 2-chloro-N-methylethanamine under basic conditions to yield N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine.
Salt formation: Finally, the free base is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
科学的研究の応用
N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine;oxalic acid has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用機序
The mechanism by which N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine exerts its effects involves:
Molecular Targets: It interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
N-methyl-2-(3-methoxyphenoxy)ethanamine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-methyl-2-(3-ethoxyphenoxy)ethanamine: Contains an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
N-methyl-2-(3-propan-2-yloxyphenoxy)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-10(2)15-12-6-4-5-11(9-12)14-8-7-13-3;3-1(4)2(5)6/h4-6,9-10,13H,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZFWXFHHVEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCNC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


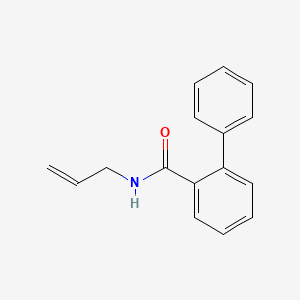
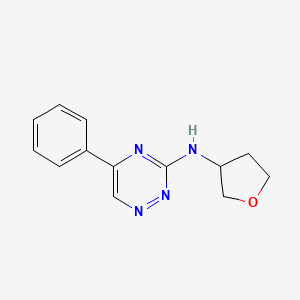
![2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethylsulfanylmethyl]furan](/img/structure/B4095560.png)
![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4095567.png)
![1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4095576.png)
![4-[4-(benzyloxy)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4095582.png)
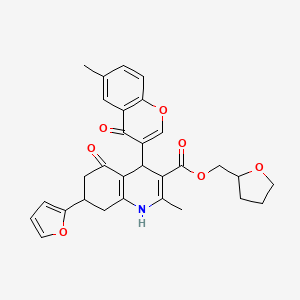
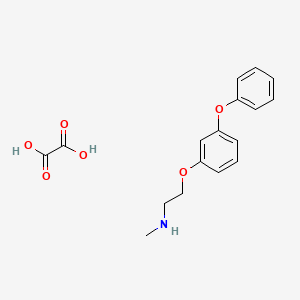
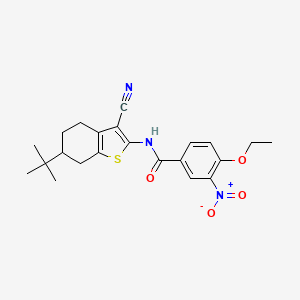
![N-[2-(4-iodophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095602.png)
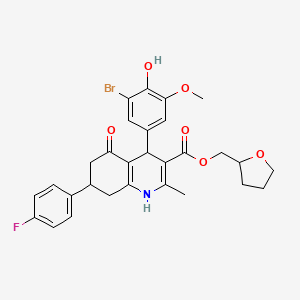
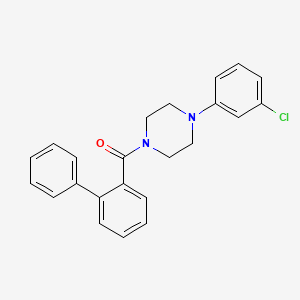
![1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-1,2,4-triazole;oxalic acid](/img/structure/B4095640.png)
![1-[3-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]propyl]-1,2,4-triazole;oxalic acid](/img/structure/B4095647.png)
